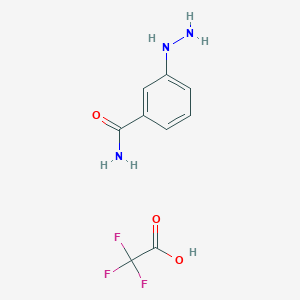

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate

Description

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is a synthetic organic compound characterized by a benzamide backbone with a hydrazinyl (-NH-NH₂) substituent at the 3-position of the aromatic ring and a 2,2,2-trifluoroacetate (TFA) counterion. The TFA group enhances solubility and stability, making the compound suitable for applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-hydrazinylbenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXONTODEVIICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate typically involves the reaction of 3-hydrazinylbenzamide with trifluoroacetic acid. The process can be summarized as follows:

Starting Materials: 3-Hydrazinylbenzamide and trifluoroacetic acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate and related compounds:

Notes:

- Hydrazinyl vs. Amine/Acetamido Groups : The hydrazinyl group in the target compound provides stronger nucleophilic character compared to the acetamido or benzyloxy groups in analogs, enabling unique reactivity in coupling reactions .

- TFA Counterion : Unlike neutral esters (e.g., phenyl trifluoroacetate), TFA salts improve water solubility and crystallinity, critical for pharmaceutical formulations .

Reactivity and Stability

- Hydrogenation Sensitivity: TFA esters like ethyl 2,2,2-trifluoroacetate undergo hydrogenation under mild conditions (10 bar H₂, 40°C) to yield trifluoroethanol, but amides (e.g., benzamide-TFA derivatives) are more resistant due to stronger C-N bonds .

- Environmental Impact: Trifluoroacetate esters (e.g., ethyl TFA) have low global warming potentials (GWP ≈ 1.3–1.8) due to short atmospheric lifetimes (~12–21 days). Amides may exhibit longer persistence but lack direct GWP data .

Key Research Findings

Synthetic Utility : TFA salts are preferred in peptide synthesis due to their ease of removal under vacuum, a property shared by 3-Hydrazinylbenzamide TFA .

Thermal Stability: TFA amides (e.g., piperidinone TFA in ) decompose above 200°C, whereas esters (e.g., allyl TFA) are volatile at lower temperatures .

Biodistribution : Hydrazine-containing compounds exhibit higher tissue penetration in preclinical models compared to bulkier analogs like benzyloxybenzamides .

Biological Activity

3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is a compound of significant interest in the fields of medicinal chemistry and biology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction between 3-hydrazinylbenzamide and trifluoroacetic acid under controlled conditions. The purification of the compound is achieved through techniques such as recrystallization or chromatography. The compound's unique structure combines hydrazine and trifluoroacetate moieties, which influence its reactivity and biological activity .

Antimicrobial Activity

Recent studies have shown that compounds similar to 3-Hydrazinylbenzamide exhibit notable antimicrobial properties. Research focusing on acylhydrazones, which share structural similarities with this compound, indicates effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results suggest that certain derivatives demonstrate antimicrobial effects comparable to established antibacterial agents .

Anticancer Potential

The anticancer properties of hydrazone derivatives have been widely studied. The presence of the hydrazine group is believed to enhance the interaction with cellular targets involved in tumor progression. Compounds within this class have shown cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells .

The mechanism of action for this compound is hypothesized to involve its interaction with specific enzymes and signaling pathways. This compound may act as an enzyme inhibitor or modulator, affecting processes such as signal transduction and gene expression . For instance, it has been suggested that similar compounds can inhibit phospholipase D (PLD), an enzyme implicated in inflammation and cancer progression .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydrazinylbenzamide | Lacks trifluoroacetate moiety | Moderate antimicrobial activity |

| 2,2,2-Trifluoroacetohydrazide | Contains hydrazide instead of benzamide | Limited anticancer properties |

| Benzamide Derivatives | Varies with different substituents | Diverse biological activities |

Case Studies

- Antimicrobial Efficacy : A study assessing various acylhydrazones revealed that compounds with increased lipophilicity exhibited enhanced antibacterial activity. This suggests that modifications in the chemical structure can significantly impact bioactivity .

- Cytotoxicity Assessment : In another investigation, several hydrazone derivatives were tested for cytotoxicity against cancer cell lines. Results indicated that certain modifications led to compounds with potent anticancer effects while maintaining low toxicity in normal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.